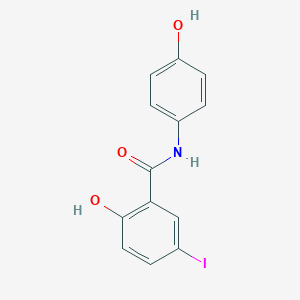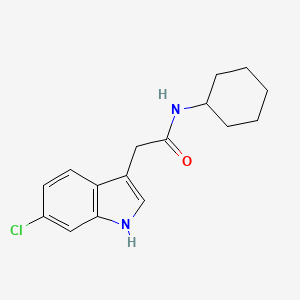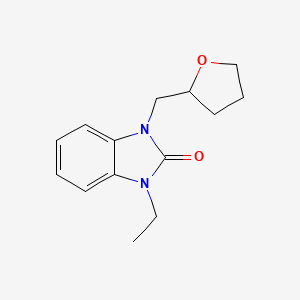
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multistep process.
作用机制
The mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is not fully understood. However, studies have suggested that it may exert its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to reduce oxidative stress and lipid peroxidation, which can damage cells and contribute to the development of various diseases.
实验室实验的优点和局限性
One advantage of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its low solubility in water can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its potential for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
合成方法
The synthesis of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide involves a multistep process that starts with the reaction of 4-hydroxybenzaldehyde with iodine in the presence of an acid catalyst to form 4-iodo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-hydroxyaniline in the presence of a base catalyst to form 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. The final product is purified through recrystallization.
科学研究应用
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have shown that 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide inhibits the proliferation and migration of cancer cells, suggesting that it may have potential as a cancer treatment. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(16)5-3-9/h1-7,16-17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMNYARMXFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)

![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)

![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)